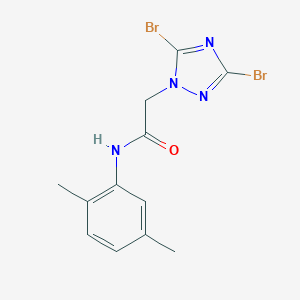
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that this compound may act by disrupting the cell membrane of fungal and bacterial cells, leading to cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has low toxicity and does not exhibit significant adverse effects on human cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has several advantages for laboratory experiments, including its potent antifungal, antibacterial, and anticancer properties. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of this compound is its low solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, this compound could be studied for its potential therapeutic applications in other areas, such as antiviral and antiparasitic therapies. Furthermore, future studies could focus on optimizing the synthesis and purification methods of this compound to improve its efficacy and reduce its limitations.
Métodos De Síntesis
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has been achieved using different methods, including the reaction of 2,5-dimethylphenylacetic acid with 3,5-dibromo-1H-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods involve the reaction of 2,5-dimethylphenylacetic acid with 3,5-dibromo-1H-1,2,4-triazole in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The resulting product is a white crystalline solid that can be purified using various methods, including recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential therapeutic applications, including its antifungal, antibacterial, and anticancer properties. Studies have shown that this compound exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus flavus. Additionally, this compound has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential anticancer properties, showing promising results in inhibiting the growth of cancer cells.
Propiedades
Fórmula molecular |
C12H12Br2N4O |
|---|---|
Peso molecular |
388.06 g/mol |
Nombre IUPAC |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C12H12Br2N4O/c1-7-3-4-8(2)9(5-7)15-10(19)6-18-12(14)16-11(13)17-18/h3-5H,6H2,1-2H3,(H,15,19) |
Clave InChI |
BQUWVAXHGHDAME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=NC(=N2)Br)Br |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=NC(=N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277384.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277386.png)
![N-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277387.png)
![N-(3-chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277388.png)
![N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277389.png)
![N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277390.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277395.png)
![N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277396.png)
![4-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B277397.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277399.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277400.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277401.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)